molecular formula C12H17NO3 B1465640 3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide CAS No. 1184524-96-6

3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide

Cat. No.: B1465640
CAS No.: 1184524-96-6
M. Wt: 223.27 g/mol
InChI Key: QQVVQQAMSMISSY-UHFFFAOYSA-N
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Description

3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide is a versatile chemical compound with a range of potential applications in scientific research. This compound is characterized by its unique structure, which includes a phenoxy group attached to a dimethylpropanamide moiety through a hydroxymethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide typically involves the reaction of 3-(hydroxymethyl)phenol with N,N-dimethylpropanamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the hydroxyl group of 3-(hydroxymethyl)phenol, followed by nucleophilic substitution with N,N-dimethylpropanamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 3-[3-(carboxymethyl)phenoxy]-N,N-dimethylpropanamide.

    Reduction: Formation of 3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropylamine.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which 3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to certain enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds, while the phenoxy and amide groups can participate in hydrophobic interactions and van der Waals forces, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(hydroxymethyl)phenoxyacetic acid
  • 3-(hydroxymethyl)phenoxyethanol
  • 3-(hydroxymethyl)phenoxypropionic acid

Uniqueness

3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-13(2)12(15)6-7-16-11-5-3-4-10(8-11)9-14/h3-5,8,14H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVVQQAMSMISSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCOC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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